

# Spectral Analysis of Diethyl Isobutylmalonate: A Technical Guide

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## Compound of Interest

Compound Name: Diethyl isobutylmalonate

Cat. No.: B158218

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This technical guide provides an in-depth overview of the spectral data for **diethyl isobutylmalonate**, a key intermediate in pharmaceutical synthesis. The document presents a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of **diethyl isobutylmalonate**.

### <sup>1</sup>H NMR (Proton NMR) Data

Solvent: CDCl<sub>3</sub> Frequency: 300 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.20	Quartet	4H	7.0	-O-CH <sub>2</sub> -CH <sub>3</sub>
3.41	Triplet	1H	8.0	-CH(CH)-CH <sub>2</sub> -
1.80	Triplet	2H	7.0	-CH-CH <sub>2</sub> - CH(CH <sub>3</sub> ) <sub>2</sub>
1.57	Multiplet	1H	-	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
1.27	Triplet	6H	8.0	-O-CH <sub>2</sub> -CH <sub>3</sub>
0.92	Doublet	6H	7.0	-CH( CH <sub>3</sub> ) <sub>2</sub>

## <sup>13</sup>C NMR (Carbon NMR) Data

Solvent: CDCl<sub>3</sub>

Chemical Shift (δ) ppm	Carbon Type
168.9	C=O
61.3	-O-CH <sub>2</sub> -CH <sub>3</sub>
51.9	-CH(COOEt) <sub>2</sub>
38.8	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
25.5	-CH(CH <sub>3</sub> ) <sub>2</sub>
22.5	-CH(CH <sub>3</sub> ) <sub>2</sub>
14.1	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy Data

Technique: Neat (liquid film)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1468	Medium	C-H bend (alkane)
1368	Medium	C-H bend (alkane)
1250-1030	Strong, Broad	C-O stretch (ester)

## Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
216	< 5	[M] <sup>+</sup> (Molecular Ion)
171	~ 20	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
160	~ 10	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
143	~ 15	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
115	~ 40	[M - COOCH <sub>2</sub> CH <sub>3</sub> - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
88	~ 100	[CH <sub>3</sub> CH <sub>2</sub> OOC=CH <sub>2</sub> ] <sup>+</sup> (Base Peak)
57	~ 50	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	~ 60	[CH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
29	~ 70	[CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies used for acquiring the spectral data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **diethyl isobutylmalonate**.

Instrumentation: A 300 MHz NMR spectrometer.

Procedure:

- **Sample Preparation:** A 5-10 mg sample of **diethyl isobutylmalonate** was dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **$^1\text{H}$  NMR Acquisition:** The proton NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.
- **$^{13}\text{C}$  NMR Acquisition:** The carbon NMR spectrum was acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.
- **Data Processing:** The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$  NMR.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **diethyl isobutylmalonate**.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

- **Sample Preparation:** A single drop of neat **diethyl isobutylmalonate** was placed between two potassium bromide (KBr) salt plates to create a thin liquid film.
- **Data Acquisition:** The IR spectrum was recorded from 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum. 32 scans were co-added to improve the signal-to-noise ratio.

- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then analyzed for characteristic absorption bands.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of **diethyl isobutylmalonate**.

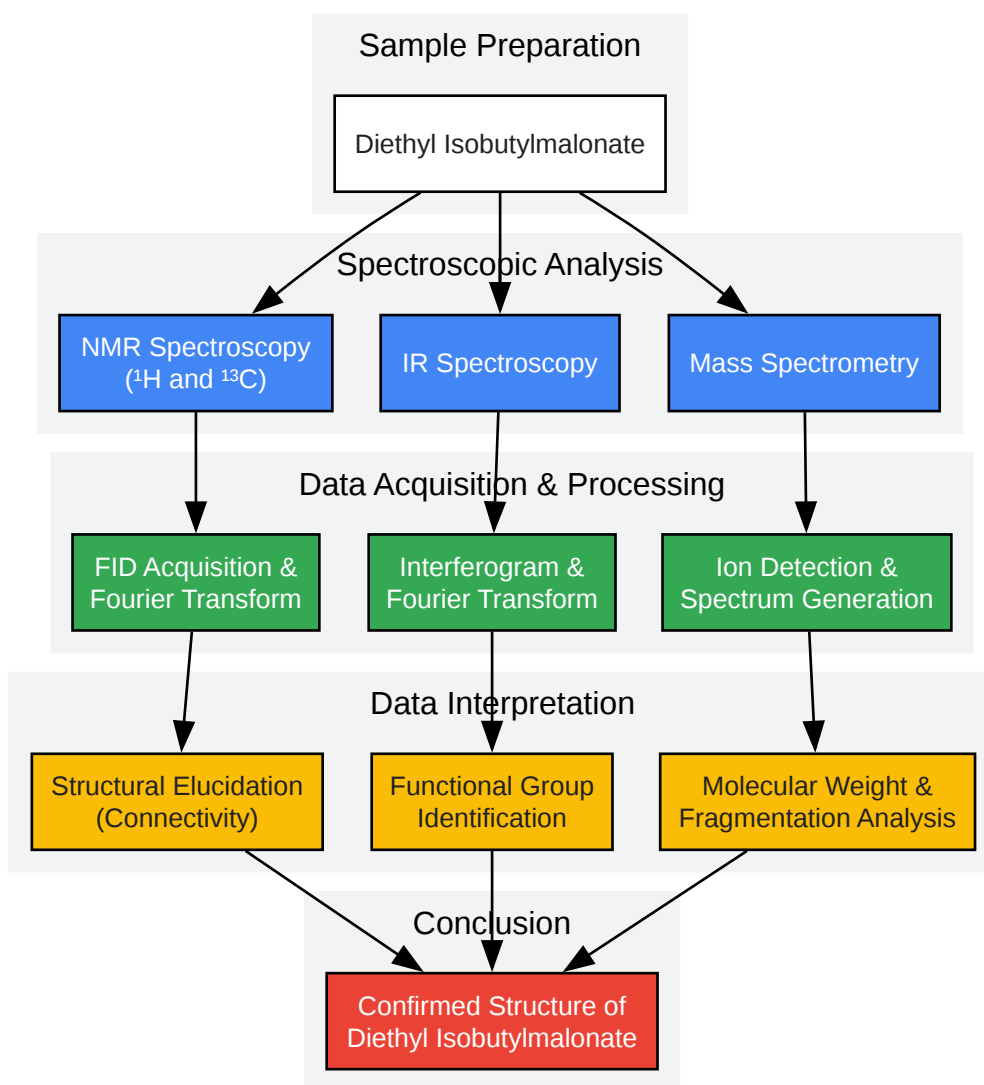
**Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source.

**Procedure:**

- **Sample Introduction:** A small amount of the sample was introduced into the ion source via a direct insertion probe or a gas chromatograph inlet. The sample was vaporized by heating.
- **Ionization:** The gaseous sample molecules were bombarded with a beam of electrons with an energy of 70 eV.
- **Mass Analysis:** The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a quadrupole mass analyzer.
- **Detection:** The abundance of each ion was measured, and a mass spectrum was generated.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **diethyl isobutylmalonate**.



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Caption: Workflow for Spectroscopic Analysis.

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